N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Description
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11-5-2-3-6-14(11)20-16(12-9-24(22)10-13(12)19-20)18-17(21)15-7-4-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKFSRWZIAGEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thieno[3,4-c]pyrazole intermediate, followed by functionalization to introduce the 2-methylphenyl and thiophene-2-carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS: 958587-54-7)
- Key Difference : The 4-methoxyphenyl group replaces the 2-methylphenyl substituent.
Core Heterocycle Modifications
6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b)
- Key Difference : A triazepine ring replaces the pyrazole core.
- Physical Properties: Melting point 160–162°C (ethanol); IR peaks for NH (3267 cm⁻¹), C=O (1675 cm⁻¹), and C-S-C (669 cm⁻¹) .
- Synthesis : Involves cyclocondensation and purification via column chromatography, contrasting with the palladium-catalyzed couplings used for pyrazole analogs .
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues (4a–h)
- Key Difference : A pyridine ring replaces the phenyl group.
- Synthetic Pathway : Utilizes Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids, demonstrating broader applicability for introducing diverse aryl groups .
Functional Group Variations
5-Amino-3-Methyl-4-{[2-(Substituted Carbamothioyl)Hydrazino]Carbonyl}Thiophene-2-Carboxamide (9a–b)
- Key Difference : A hydrazine-carbothioamide group replaces the pyrazolyl-thiophene system.
- Physical Properties : Melting point 202–204°C (DMF/H₂O); IR peaks for NH (3344 cm⁻¹) and C=O (1662 cm⁻¹) .
Data Tables
Table 1. Structural and Physical Comparison of Analogs
Research Findings and Implications
- Synthetic Flexibility : The target compound’s analogs employ diverse strategies, such as palladium-catalyzed cross-couplings (for aryl introduction) and cyclocondensation (for heterocycle formation) .
- Substituent Effects : Electron-donating groups (e.g., methoxy) may improve solubility but require optimization for target engagement compared to hydrophobic methyl groups .
- Biological Potential: While highlights antibacterial activity in pyridinyl-thiophene analogs, the absence of direct data for the target compound necessitates further pharmacological profiling .
Biological Activity
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the thiophene and carboxamide functionalities enhances its biological profile.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Thiophene, Carboxamide |
| Molecular Formula | C15H14N2O2S2 |
| Molecular Weight | 302.41 g/mol |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The thieno[3,4-c]pyrazole moiety is believed to inhibit specific kinases that play a crucial role in cell proliferation and survival.
Therapeutic Applications
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models of arthritis and other inflammatory diseases.
- Antitumor Effects : Preliminary studies indicate that this compound may possess antitumor properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.
- Nephroprotective Effects : Research suggests that it may protect against nephrotoxicity induced by cisplatin without compromising its antitumor efficacy.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of similar compounds, it was found that derivatives of thieno[3,4-c]pyrazole reduced cytokine production significantly in vitro. The results indicated a potential for this compound to be developed as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
A study involving various thieno[3,4-c]pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited cytotoxic effects on several cancer cell lines (e.g., breast cancer and leukemia). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 3: Nephroprotection
Research on nephroprotective agents indicated that compounds similar to this compound could mitigate cisplatin-induced nephrotoxicity by enhancing renal excretion of the drug while preserving its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-methylphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions starting with cyclization of thiophene-carboxamide precursors. For example, cyclocondensation of substituted hydrazines with thiophene-2-carboxamide derivatives under reflux conditions (ethanol, 7–20 hours) yields the thienopyrazole core. Subsequent functionalization with 2-methylphenyl groups is achieved via nucleophilic substitution or coupling reactions. Key parameters include solvent selection (DMF/ethanol), temperature control (reflux at 78–100°C), and catalysts (e.g., acetic acid for cyclization). Yields range from 65% to 76%, with purification via recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, C-S-C at ~690 cm⁻¹) .
- ¹H/¹³C-NMR : Resolves substituent environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., M⁺ peaks with 3.81–100% relative abundance) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction mechanisms for oxidation/reduction or substitution reactions involving this compound be experimentally validated?
- Methodology :
- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to convert the thienopyrazole core to oxo derivatives. Monitor reaction progress via TLC and characterize products by NMR to confirm ketone formation at C5 .
- Reduction : Employ sodium borohydride (NaBH₄) to reduce carbonyl groups, followed by LC-MS to detect hydrogenation intermediates .
- Substitution : Introduce halogen or methoxy groups via electrophilic aromatic substitution (e.g., using Cl₂/AlCl₃), optimizing solvent polarity (DMF > ethanol) to enhance regioselectivity .
Q. What strategies resolve contradictory data in melting points or spectral profiles across synthetic batches?
- Methodology :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature gradients) and validate via DSC (Differential Scanning Calorimetry) for melting point consistency (e.g., 160–162°C vs. 278–280°C discrepancies in triazepine derivatives) .
- Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts (e.g., unreacted hydrazines or dimerized intermediates) .
Q. How do substituents (e.g., 2-methylphenyl vs. 4-methoxyphenyl) influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing 2-methylphenyl with 3-chlorophenyl or 4-methoxyphenyl ) and compare bioactivity in in vitro assays (e.g., IC₅₀ values against cancer cell lines).
- Computational Docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to assess binding affinity changes due to substituent electronic effects .
Q. What computational approaches predict the stability and reactivity of this compound under varying pH or temperature conditions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (e.g., C-S bond stability in acidic media) .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous/DMSO solutions to predict aggregation tendencies or hydrolysis pathways .
Q. How can in vitro assays be designed to evaluate its pharmacological potential while minimizing false positives?
- Methodology :
- Dose-Response Curves : Test cytotoxicity (MTT assay) across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to assess selectivity against non-target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
